The synthesis of Glycine, N-(phosphonomethyl)-, potassium salt can be achieved through several methods:
The molecular structure of Glycine, N-(phosphonomethyl)-, potassium salt can be described as follows:
The three-dimensional arrangement of atoms can be explored using computational chemistry tools to visualize bonding angles and spatial orientation.
Glycine, N-(phosphonomethyl)-, potassium salt participates in various chemical reactions:
The mechanism of action of Glycine, N-(phosphonomethyl)-, potassium salt primarily involves the inhibition of specific enzymes crucial for plant growth:
This mode of action underscores its effectiveness as a herbicide while also raising concerns regarding its environmental impact and potential toxicity .
The physical and chemical properties of Glycine, N-(phosphonomethyl)-, potassium salt include:
These properties influence its formulation in herbicides and other agricultural products .
Glycine, N-(phosphonomethyl)-, potassium salt has diverse applications across several fields:
The industrial synthesis of glyphosate potassium salt (Glycine, N-(phosphonomethyl)-, potassium salt; CAS 70901-12-1) primarily originates from N-(phosphonomethyl)glycine (glyphosate acid) through carefully controlled reaction pathways. The core manufacturing process involves the phosphonomethylation of glycine using phosphorus-containing agents under specific catalytic conditions. According to patent literature , the dominant industrial method employs glyphosate dimethylphosphite (GDMP) as a key intermediate synthesized from glycine, formaldehyde, and dimethyl phosphite through a modified Mannich reaction:
Glycine + HCHO + (CH₃O)₂P(O)H → (CH₃O)₂P(O)CH₂NHCH₂COOH
This exothermic condensation requires precise temperature control (60-80°C) and acidic catalysts to achieve yields exceeding 85%. The GDMP intermediate subsequently undergoes hydrolytic cleavage using potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to yield the monopotassium salt directly . Alternative pathways include the oxidation of N-(phosphonomethyl)iminodiacetic acid (PMIDA) using hydrogen peroxide or oxygen with platinum/palladium catalysts, though this route introduces complexities in potassium integration [5] .
Table 1: Comparative Industrial Synthesis Routes for Glyphosate Potassium Salt
Synthetic Route | Key Reactants | Catalyst/Conditions | Glyphosate Potassium Yield |
---|---|---|---|
GDMP Hydrolysis | Glycine, HCHO, (CH₃O)₂P(O)H | Acid catalyst, KOH hydrolysis | 88-92% |
PMIDA Oxidation | PMIDA, KOH | O₂/Pt catalyst, 70-90°C | 85-89% |
Direct Phosphonomethylation | Glycine, HCHO, H₃PO₃ | Strong acid, 100-120°C | 75-82% |
A significant mechanistic challenge lies in phosphorus selectivity – minimizing the formation of N-methylglyphosate and hydroxymethylphosphonate byproducts through optimized stoichiometry and reaction kinetics . The direct reaction of glyphosate acid with potassium sources (Section 1.2) remains industrially preferred due to fewer side reactions compared to in-situ phosphonomethylation with potassium integration [6].
The introduction of potassium ions into the glyphosate structure fundamentally alters its physicochemical behavior and necessitates precise control of neutralization stoichiometry and crystallization parameters. Industrial processes employ three primary potassium integration strategies, each with distinct operational implications:
Direct Neutralization of Glyphosate Acid: Technical-grade glyphosate acid (≥96% purity) undergoes reaction with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in aqueous suspension [6]. The stoichiometric ratio is critical, maintained at 1:1 mol/mol (glyphosate:KOH) to prevent di-potassium salt formation. The exothermic reaction (40-60°C) achieves near-quantitative conversion (>98%) when pH is maintained between 4.0-4.5 – the optimal range for monopotassium salt stability [6].
Potassium Salt Crystallization from Organic Solvents: To circumvent the high solubility of glyphosate potassium in water, manufacturers employ ethanol-water or methanol-water mixtures (typically 70:30 v/v) as reaction media . Potassium counterion integration occurs simultaneously with crystallization, as glyphosate potassium exhibits significantly reduced solubility in these mixed solvents (<5 g/100mL at 25°C) compared to aqueous systems (>50 g/100mL) [6]. This approach yields crystalline product with >95% purity after filtration.
Ion Exchange from Alternative Glyphosate Salts: Certain processes first synthesize glyphosate isopropylamine (IPA) salt, followed by ion exchange using potassium chloride (KCl) or potassium sulfate (K₂SO₄) . The lower solubility of IPA-glyphosate facilitates its precipitation, while potassium ions replace IPA cations in solution. Though technically feasible, this route incurs higher costs due to IPA recovery requirements and is less prevalent industrially .
Table 2: Potassium Integration Methods and Resulting Product Characteristics
Integration Method | Reaction Medium | Temperature Range | Key Advantage | Purity Challenge |
---|---|---|---|---|
Direct Neutralization | Aqueous suspension | 40-60°C | High conversion efficiency | Hydrate formation |
Solvent Crystallization | Ethanol/Water | 25-30°C | Low solubility = high yield | Residual solvent removal |
Ion Exchange | Aqueous + Organic phase | 50-70°C | Utilizes existing IPA salt process | IPA contamination risk |
The potassium counterion significantly enhances aqueous solubility (≥500 g/L at 20°C) compared to glyphosate acid (~12 g/L) [3] [5], which directly influences formulation efficacy. Studies indicate that potassium salts demonstrate superior foliar absorption relative to isopropylamine formulations under certain conditions, attributed to improved cuticular penetration and reduced susceptibility to hard water antagonism [9].
Scaling glyphosate potassium production presents distinct engineering challenges centered on crystallization control, energy-intensive drying, and impurity management. The high water solubility of glyphosate potassium (144,000 mg/L at pH 3.2) [3] necessitates specialized crystallization approaches:
Cooling Crystallization Optimization: Industrial processes typically employ gradual cooling protocols from 65°C to 5-10°C at rates ≤10°C/hour to prevent excessive nucleation and yield fine particles that complicate filtration [6]. Pilot-scale data indicates that maintaining supersaturation between 1.2-1.5 during cooling generates optimal crystal sizes (150-300 μm) for efficient solid-liquid separation . Rapid cooling (>20°C/hour) produces metastable amorphous solids that revert to sticky gels upon filtration.
Mother Liquor Recycling: The residual liquors contain significant glyphosate potassium (15-20% of total yield) and potassium ions, necessitating multiple recovery stages. Patent CN101186622A describes a countercurrent washing system that reduces active ingredient loss to <2% while minimizing freshwater usage [6]. However, dissolved impurities (e.g., formaldehyde, glycolic acid, N-nitrosoglyphosate) accumulate over cycles, requiring periodic purge streams and additional purification steps like activated carbon adsorption [6].
Drying and Stability Considerations: Glyphosate potassium exists as a hygroscopic crystalline hydrate that undergoes dehydration above 50°C, risking caking and amorphization during industrial drying [6]. Fluidized-bed dryers operating at 45-50°C with dehumidified air achieve residual moisture <0.5% without phase degradation. Packaging must include moisture barriers (e.g., polyethylene-lined bags) as the compound readily absorbs atmospheric water, forming viscous solutions that complicate handling .
Table 3: Industrial Process Challenges and Mitigation Strategies in Glyphosate Potassium Production
Scalability Challenge | Root Cause | Industrial Mitigation Strategy | Impact on Product Quality |
---|---|---|---|
Crystal size control | High aqueous solubility | Controlled cooling (≤10°C/hr) + seeding | Filtration efficiency (85-92% vs 50-65%) |
Potassium loss to liquors | Solubility equilibrium | Mother liquor recycling + purge stream control | Overall yield improvement (≥95%) |
Hydrate stability | Hygroscopic crystal structure | Fluidized-bed drying ≤50°C + dehumidified air | Reduced caking during storage |
Impurity accumulation | Byproduct formation in synthesis | Activated carbon treatment + oxidant addition | Purity maintenance (≥95% a.i.) |
Energy consumption remains a critical scalability constraint, particularly for solvent-based processes requiring distillation recovery (≥3.5 MJ/kg product) [6]. Emerging approaches include membrane concentration of aqueous streams before crystallization and crystallization-induced precipitation using potassium chloride, which reduces organic solvent usage by 40-60% while maintaining comparable purity profiles .
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3